molecular formula C10H13N3O3 B11713123 1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid

1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B11713123
M. Wt: 223.23 g/mol
InChI Key: YGEXWGLESSSPRY-UHFFFAOYSA-N
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Description

1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methyl group, a pyrrolidinylcarbonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methyl Group: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Pyrrolidinylcarbonyl Group: This step involves the acylation of the pyrazole ring with pyrrolidine-1-carbonyl chloride in the presence of a base like triethylamine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the hydrolysis of an ester precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammation.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-3-carboxylic acid
  • 1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-amine

Uniqueness

1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile intermediate in various synthetic and research applications.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

1-methyl-5-(pyrrolidine-1-carbonyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H13N3O3/c1-12-8(7(6-11-12)10(15)16)9(14)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,15,16)

InChI Key

YGEXWGLESSSPRY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)N2CCCC2

Origin of Product

United States

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